Cas no 1804441-16-4 (6-Hydroxy-3-methylpyridine-2-acetonitrile)
6-Hydroxy-3-methylpyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Hydroxy-3-methylpyridine-2-acetonitrile
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- Inchi: 1S/C8H8N2O/c1-6-2-3-8(11)10-7(6)4-5-9/h2-3H,4H2,1H3,(H,10,11)
- InChI Key: HOINJFJFSFKNCI-UHFFFAOYSA-N
- SMILES: O=C1C=CC(C)=C(CC#N)N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 291
- XLogP3: -0.2
- Topological Polar Surface Area: 52.9
6-Hydroxy-3-methylpyridine-2-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029004942-250mg |
6-Hydroxy-3-methylpyridine-2-acetonitrile |
1804441-16-4 | 95% | 250mg |
$960.40 | 2022-04-02 | |
| Alichem | A029004942-500mg |
6-Hydroxy-3-methylpyridine-2-acetonitrile |
1804441-16-4 | 95% | 500mg |
$1,634.45 | 2022-04-02 | |
| Alichem | A029004942-1g |
6-Hydroxy-3-methylpyridine-2-acetonitrile |
1804441-16-4 | 95% | 1g |
$3,097.65 | 2022-04-02 |
6-Hydroxy-3-methylpyridine-2-acetonitrile Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 6-Hydroxy-3-methylpyridine-2-acetonitrile
Introduction to 6-Hydroxy-3-methylpyridine-2-acetonitrile (CAS No. 1804441-16-4)
6-Hydroxy-3-methylpyridine-2-acetonitrile, identified by the chemical identifier CAS No. 1804441-16-4, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a pyridine core with hydroxyl and nitrile functional groups, has garnered attention due to its versatile applications in the development of bioactive molecules. The structural motif of this compound makes it a valuable precursor for synthesizing various pharmacophores, particularly in the context of medicinal chemistry and drug discovery.
The CAS No. 1804441-16-4 registry number ensures unambiguous identification, facilitating accurate documentation and communication within the scientific community. The molecular structure of 6-Hydroxy-3-methylpyridine-2-acetonitrile consists of a six-membered aromatic ring containing nitrogen, a hydroxyl group at the 6-position, a methyl group at the 3-position, and a nitrile group at the 2-position. This specific arrangement imparts unique reactivity patterns, making it a compelling candidate for further functionalization and derivatization.
In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production of 6-Hydroxy-3-methylpyridine-2-acetonitrile. These innovations have not only improved yield but also enhanced purity, which are critical factors for pharmaceutical applications. The compound’s role as a building block in constructing complex molecules has been leveraged in several high-profile research projects aimed at developing novel therapeutic agents.
One of the most notable applications of 6-Hydroxy-3-methylpyridine-2-acetonitrile is in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. The pyridine scaffold is a cornerstone in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. Researchers have utilized derivatives of this compound to develop potential treatments for various diseases, including neurological disorders and infectious diseases.
Recent studies have highlighted the importance of 6-Hydroxy-3-methylpyridine-2-acetonitrile in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The hydroxyl and nitrile groups provide multiple sites for chemical modification, allowing chemists to tailor the properties of the resulting compounds for specific biological activities. For instance, modifications at the 3-position can influence solubility and metabolic stability, while alterations at the 2-position can enhance binding affinity to target proteins.
The pharmaceutical industry has also explored the use of 6-Hydroxy-3-methylpyridine-2-acetonitrile in designing antiviral agents. The pyridine ring’s ability to mimic natural biomolecules makes it an ideal candidate for interfering with viral replication mechanisms. By incorporating this compound into drug candidates, researchers aim to develop therapies that are both effective and selective against viral enzymes.
Another emerging area where 6-Hydroxy-3-methylpyridine-2-acetonitrile is making strides is in the field of agrochemicals. Derivatives of this compound have shown promise as intermediates in synthesizing novel pesticides and herbicides. These compounds can offer improved efficacy against pests while minimizing environmental impact, aligning with global efforts toward sustainable agriculture.
The synthesis of 6-Hydroxy-3-methylpyridine-2-acetonitrile typically involves multi-step organic reactions, often starting from readily available pyridine derivatives. Recent innovations in catalytic processes have streamlined these synthetic routes, reducing reaction times and improving overall efficiency. Such advancements are particularly important for industrial-scale production where cost-effectiveness and environmental considerations are paramount.
In conclusion, 6-Hydroxy-3-methylpyridine-2-acetonitrile (CAS No. 1804441-16-4) represents a versatile and valuable building block in synthetic chemistry. Its broad applicability across multiple domains—pharmaceuticals, agrochemicals, and materials science—underscores its importance as a research tool and industrial intermediate. As scientific understanding continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its role as a cornerstone molecule in modern chemistry.
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